molecular formula C8H7ClO3 B13801312 2-Chloro-1-(furan-2-yl)butane-1,3-dione CAS No. 81683-51-4

2-Chloro-1-(furan-2-yl)butane-1,3-dione

Cat. No.: B13801312
CAS No.: 81683-51-4
M. Wt: 186.59 g/mol
InChI Key: FTWSWUBXGYBFDT-UHFFFAOYSA-N
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Description

2-Chloro-1-(furan-2-yl)butane-1,3-dione is a versatile heteroaromatic β-diketone designed for use as a key synthetic intermediate in organic chemistry and medicinal chemistry research. Compounds of this class serve as fundamental precursors in the synthesis of complex heterocyclic systems, which are core structures in many natural products and pharmaceuticals . A primary research application of this compound is its potential role as an advanced intermediate in Feist-Bénary-type reactions, a classic method for constructing substituted furan rings . The presence of both the 2-furyl group and the reactive chloro-substituted diketone moiety makes it a valuable substrate for exploring novel cyclization and condensation pathways. Furthermore, structurally similar halogenated 1,3-diketones are employed in the generation of halogenated enolates for subsequent C-C bond formation, a useful strategy for introducing complex halogenated groups into target molecules . Researchers can leverage this compound to develop new synthetic methodologies or to create libraries of furan-containing compounds for biological screening. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

81683-51-4

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

2-chloro-1-(furan-2-yl)butane-1,3-dione

InChI

InChI=1S/C8H7ClO3/c1-5(10)7(9)8(11)6-3-2-4-12-6/h2-4,7H,1H3

InChI Key

FTWSWUBXGYBFDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1=CC=CO1)Cl

Origin of Product

United States

Biological Activity

2-Chloro-1-(furan-2-yl)butane-1,3-dione is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H7ClO3\text{C}_9\text{H}_7\text{ClO}_3

This compound features a furan ring, which contributes to its biological properties. The presence of the chlorine atom and the diketone functional group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit key metabolic enzymes, leading to bacterial cell death. This is supported by studies indicating that similar compounds exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research suggests that the compound can induce apoptosis in cancer cells. This may involve the activation of specific signaling pathways that lead to programmed cell death, a critical mechanism for combating cancer progression .

Biological Activity Data

A summary of the biological activities reported for this compound is presented in Table 1.

Activity Type Target Organisms/Cells Mechanism Reference
AntimicrobialVarious bacterial strainsDisruption of cell membranes
E. coli, S. aureusInhibition of key metabolic enzymes
AnticancerCancer cell linesInduction of apoptosis
Various solid tumorsActivation of apoptotic pathways

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains including Bacillus subtilis and Staphylococcus aureus .
  • Anticancer Investigations : In vitro tests on cancer cell lines revealed that compounds with similar structures induced significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death .
  • Mechanistic Insights : Research highlighted the role of reactive oxygen species (ROS) generation in mediating the anticancer effects of furan derivatives, suggesting that oxidative stress plays a critical role in their efficacy against cancer cells .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Analgesic Properties

Research indicates that compounds similar to 2-Chloro-1-(furan-2-yl)butane-1,3-dione exhibit significant antimicrobial and analgesic activities. For instance, derivatives of butane-1,3-dione have been synthesized that show potential as therapeutic agents against microbial infections and pain relief . The structural similarity to other biologically active compounds suggests a promising avenue for developing new medications.

Case Study: Synthesis and Activity Testing

In a notable study, a series of butane-1,3-dione derivatives were synthesized and tested for their biological activity. The results demonstrated that certain modifications to the furan ring enhanced antimicrobial efficacy. The synthesis involved reacting furan derivatives with chloroacetic acid under controlled conditions, yielding compounds with improved pharmacological profiles .

Organic Synthesis

Reagent in Chemical Reactions

This compound serves as an important reagent in organic synthesis. Its ability to participate in Diels-Alder reactions makes it valuable for constructing complex organic molecules. The compound's reactivity allows chemists to explore various synthetic pathways leading to functionalized products.

Table 1: Reactivity Overview

Reaction TypeDescriptionExample Application
Diels-Alder ReactionForms cyclohexene derivativesSynthesis of pharmaceuticals
CondensationForms larger carbon frameworksDevelopment of polymeric materials
Electrophilic AdditionReacts with nucleophilesSynthesis of fine chemicals

Material Science

Potential in Polymer Chemistry

The unique structural characteristics of this compound suggest potential applications in the development of advanced materials. Its derivatives may be utilized as intermediates in the synthesis of polymers with specific properties such as thermal stability and chemical resistance . The integration of furan moieties into polymer backbones can enhance material performance in various applications.

Case Study: Polymer Development

A study focused on the incorporation of furan-based compounds into polymer matrices revealed improvements in thermal properties and mechanical strength. The research outlined how the addition of this compound derivatives resulted in polymers suitable for high-performance applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the C2 position undergoes nucleophilic displacement with amines, thiols, and oxygen-based nucleophiles. For example:

  • Reaction with benzylamine : In a multicomponent reaction with 3-formylchromone and ethyl 4,4,4-trifluoro-3-oxobutanoate, it forms 2-hydroxybenzoyl-1,2-dihydropyridinyl-3-ones under reflux conditions in acetonitrile .

  • Thiol substitution : Reacts with aryl sulfoxides in the presence of triflic acid (TfOH) to yield γ-arylated 1,3-diketones via formal metal-free γ-arylation .

Key conditions : Acidic or basic catalysts, polar aprotic solvents (e.g., CH2_2Cl2_2, acetonitrile), and temperatures ranging from 25°C to 80°C .

Cyclocondensation Reactions

The compound participates in annulation reactions to form heterocyclic frameworks:

  • Photocatalytic cyclization : Under violet LED irradiation (393 nm) with 2-chloro-9H-thioxanthen-9-one as a catalyst, it forms polysubstituted furan derivatives in 84% yield .

  • Knoevenagel condensation : Reacts with malononitrile in ethanol using sodium acetate to generate dicyanomethylene-substituted indane derivatives .

Halogen Exchange and Sequential Halogenation

The chloro group can be replaced by fluorine or bromine under controlled conditions:

  • Fluorination with Selectfluor : Sequential treatment with N-chlorosuccinimide (NCS) and Selectfluor in anhydrous acetonitrile converts the compound to 2-chloro-2,4,4,4-tetrafluoro-1-(furan-2-yl)butane-1,3-dione hydrate in 84% yield .

  • Bromination : Copper(II) bisoxazoline-catalyzed bromination with N-bromosuccinimide (NBS) yields bromochlorofluoromethyl ketones, precursors for Wittig and Horner–Wadsworth–Emmons reactions .

Multicomponent Reactions (MCRs)

The compound serves as a key intermediate in one-pot syntheses:

ReactantsConditionsProductYieldSource
3-Formylchromone, benzylamineReflux in CH3_3CN, 6–8 h2-Hydroxybenzoylpyridinyl-3-ones61–85%
Aryl sulfoxides, TfOHEtOAc, 25°C, 12 hγ-Arylated 1,3-diketones76–92%

Mechanistic Insights

  • Electrophilic reactivity : The chloro and carbonyl groups act as electrophilic centers, attracting nucleophiles such as amines or thiols .

  • Solvent effects : Polar solvents (e.g., DMSO, acetonitrile) enhance reaction rates by stabilizing transition states.

  • Kinetic control : Reactions with malononitrile proceed via kinetic pathways at room temperature, favoring mono-substitution over di-substitution .

Catalytic Systems and Optimization

  • Photoredox catalysis : 2-Chloro-9H-thioxanthen-9-one enables efficient cyclization under visible light, reducing reaction times to 40–48 h .

  • Copper(II) bisoxazoline complexes : Facilitate regioselective bromination at room temperature, achieving >90% conversion in detrifluoroacetylative cleavage .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituents on the butane-1,3-dione core significantly alter physical, electronic, and reactive properties. Below is a comparative analysis of key derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
2-Chloro-1-(furan-2-yl)butane-1,3-dione Cl (position 2), furan-2-yl C₈H₅ClO₃ ~184.45 (calculated) Heteroaromatic furan enhances ESIPT; Cl stabilizes tautomers via electron withdrawal
2-Chloro-1-phenylbutane-1,3-dione Cl (position 2), phenyl C₁₀H₉ClO₂ 196.63 Phenyl group increases hydrophobicity; lacks heteroatom-mediated ESIPT
2-Chloro-1-cyclopropylbutane-1,3-dione Cl (position 2), cyclopropyl C₇H₉ClO₂ 160.60 Cyclopropyl ring introduces steric strain; potential for ring-opening reactions
1-(3-Chlorophenyl)-4,4,4-trifluorobutanedione Cl, CF₃, aryl C₁₁H₉F₃O₂ 230.18 Trifluoromethyl group enhances lipophilicity and thermal stability

Key Observations :

  • Furan vs. Phenyl : The furan-2-yl group in the target compound enables stronger hydrogen bonding in the excited state compared to phenyl derivatives, facilitating ESIPT .
  • Chlorine vs. Trifluoromethyl : Chlorine’s moderate electron-withdrawing effect contrasts with the stronger -I effect of CF₃, which may reduce proton transfer efficiency in trifluoromethylated analogs .

Photophysical Behavior and ESIPT Efficiency

Studies on 1-aryl-2-(furan-2-yl)butane-1,3-dione derivatives (AYFBDs) reveal that substituents dictate ESIPT efficiency.

However, its exact position in the reactivity hierarchy requires experimental validation.

Preparation Methods

Detailed Experimental Data

Parameter Details
Starting Material 1-(furan-2-yl)butane-1,3-dione (20 mg, 0.13 mmol)
Catalyst 2-chloro-9H-thioxanthen-9-one (3.2 mg, 0.01 mmol, 0.1 equiv)
Solvent 2% ethanol in dichloromethane (1.3 mL)
Atmosphere Argon purged
Irradiation Violet LEDs (393 nm, 2 x 10 W)
Reaction Time 48 hours
Reaction Monitoring Thin-layer chromatography (TLC)
Purification Column chromatography (5-10% EtOAc in hexane)
Product Yield 84%
Product Appearance Pale-yellow liquid
IR (neat) 2920, 2850, 1712, 1676, 1462, 1388, 1278, 1229 cm^-1 (indicative of diketone and furan functionalities)

This method demonstrates a mild, efficient, and selective approach to prepare the chlorinated diketone with good yields and purity.

Mechanistic Considerations

The photochemical method relies on the activation of the catalyst 2-chloro-9H-thioxanthen-9-one under violet LED light, which facilitates the generation of reactive species that promote chlorination at the 2-position of the butane-1,3-dione moiety. The argon atmosphere prevents oxidation or side reactions. The use of dilute ethanol in dichloromethane provides an optimal solvent environment balancing solubility and reaction kinetics.

The two-step halogenation involving N-chlorosuccinimide and Selectfluor illustrates the challenge of controlling halogenation on sensitive diketone substrates, especially those prone to hydration. This approach is more suited to perhalogenated ketones but informs potential alternative routes for chlorination.

Comparative Summary of Preparation Methods

Method Key Features Yield Advantages Limitations
Photochemical chlorination with 2-chloro-9H-thioxanthen-9-one catalyst Mild conditions, violet LED irradiation, argon atmosphere 84% High selectivity, mild conditions Requires specialized light source, long reaction time (48 h)
Two-step halogenation (NCS + Selectfluor) Sequential chlorination and fluorination on trifluoromethylated diketones 69-84% (for analogues) Enables mixed halogenation Complex procedure, sensitive to hydration, less direct for target compound

Research Findings and Applications

The preparation of 2-chloro-1-(furan-2-yl)butane-1,3-dione via photochemical methods has been validated with detailed characterization data including infrared spectroscopy and chromatographic purity. The compound’s structure and purity make it suitable for further synthetic transformations, particularly in the design of halogenated intermediates for pharmaceuticals and agrochemicals.

The broader research on halogenated diketones highlights the importance of controlled halogenation and the utility of photochemical catalysis in achieving selective substitution patterns. The methodologies developed provide a platform for synthesizing a variety of halogenated diketones with potential for further functionalization.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-1-(furan-2-yl)butane-1,3-dione, and how can reaction parameters be optimized?

The compound can be synthesized via Claisen condensation between chloroacetyl chloride and a furan-2-yl ketone derivative. Key parameters include:

  • Catalyst selection : Use base catalysts like sodium hydride or potassium carbonate to deprotonate the active methylene group.
  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
  • Solvent optimization : Anhydrous THF or dichloromethane ensures moisture-free conditions, critical for yield stability.
    Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the dione moiety (δ ~2.8–3.2 ppm for methylene protons) and furan ring protons (δ ~6.5–7.5 ppm).
  • IR spectroscopy : Strong C=O stretches (~1700–1750 cm1^{-1}) and C-Cl stretches (~550–750 cm1^{-1}) validate functional groups.
  • Single-crystal X-ray diffraction : Use SHELXL () for refinement. For example, disorder in the furan ring (common in heterocycles) requires careful modeling of thermal parameters .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can:

  • Map electron density distributions , highlighting electrophilic sites (e.g., carbonyl carbons) for nucleophilic attack.
  • Predict reaction pathways : Compare activation energies for enolization vs. direct substitution at the chloro position.
  • Analyze correlation energies : The Colle-Salvetti functional (modified for kinetic energy density) quantifies electron correlation effects, critical for understanding charge transfer in reactions .

Q. How can researchers resolve contradictions in reported reactivity or physical properties (e.g., melting points)?

  • Reproducibility checks : Control moisture levels (hygroscopic diones often degrade, altering melting points).
  • Analytical validation : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity. Contaminants like unreacted furan derivatives may skew results.
  • Crystallographic comparison : Overlay reported crystal structures (e.g., CCDC entries) to identify polymorphic variations .

Q. What strategies optimize the use of SHELX software for crystallographic refinement of this compound?

  • Data collection : High-resolution (<1.0 Å) data at 200 K minimizes thermal motion artifacts.
  • Disorder modeling : For furan ring disorder (common in ), split positions and refine occupancy ratios.
  • Validation tools : Use PLATON to check for missed symmetry or hydrogen bonding networks. SHELXPRO interfaces with PDB formats for macromolecular comparisons .

Q. How does the chloro substituent influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

  • Electronic effects : The electron-withdrawing chloro group enhances electrophilicity at the adjacent carbonyl, favoring nucleophilic additions (e.g., Grignard reagents).
  • Steric effects : Substitution at position 2 may hinder π-stacking in furan-mediated cycloadditions. Kinetic studies (UV-Vis monitoring) can quantify rate differences vs. non-chlorinated analogs .

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